2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione class, characterized by a fused bicyclic core with a triazole ring and a dioxo-pyrrolidine moiety. The structure includes a 4-chlorophenyl substituent at position 5 of the pyrrolotriazole core and an N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide side chain.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O5/c21-11-1-4-13(5-2-11)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-12-3-6-14-15(9-12)31-8-7-30-14/h1-6,9,17-18H,7-8,10H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPNJPRPBHIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)Cl)N=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Structure and Synthesis
The molecular structure of the compound consists of multiple pharmacophoric elements that may contribute to its biological properties. The presence of the 4-chlorophenyl group is significant as halogenated phenyl groups are often associated with enhanced biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H20ClN5O5 |
| Molecular Weight | 433.87 g/mol |
| Key Functional Groups | Triazole, Acetamide, Dihydrobenzo[dioxin] |
Anticancer Properties
Recent studies have investigated the anticancer potential of similar compounds with triazole scaffolds. For instance, derivatives containing the thiazolo[3,2-b][1,2,4]triazole structure have shown promising anticancer activities against various cancer cell lines without significant toxicity to normal cells . The introduction of substituents like chlorine has been noted to enhance the activity against specific cancer types.
Antiviral Activity
The compound's structural analogs have been evaluated for antiviral properties. A study focusing on sulfonamide derivatives revealed that certain compounds exhibited notable antiviral activity against Tobacco Mosaic Virus (TMV), suggesting that similar structures might possess comparable antiviral effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of such compounds. The presence and position of substituents significantly impact their pharmacological profiles. For example:
- Compounds with a chlorine atom in the benzylidene part have demonstrated strong antitumor activities.
- The introduction of an imine linker can drastically reduce inhibitory activity .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Thiazolo derivatives | Inhibition of cancer cell proliferation |
| Antiviral | Sulfonamide derivatives | Approximately 50% TMV inhibition |
Case Studies
- Anticancer Study : A series of triazole-based compounds were synthesized and screened against various cancer cell lines. The results indicated that compounds bearing the 4-chlorophenyl moiety exhibited significant cytotoxicity against leukemia lines while sparing normal cells .
- Antiviral Research : In a study evaluating antiviral agents against TMV, several synthesized compounds showed promising results with inhibition rates comparable to established antiviral drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolotriazole-Dione Derivatives
The closest structural analog is 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide (). Key differences include:
- Aromatic substituent : 3-Chloro-4-fluorophenyl vs. 4-chlorophenyl in the target compound.
- Acetamide side chain : 2,3-Dimethylphenyl vs. 2,3-dihydrobenzo[d][1,4]dioxin.
The fluorine atom in the analog may enhance metabolic stability or binding affinity to hydrophobic enzyme pockets compared to the target compound’s simpler 4-chlorophenyl group .
Comparison with Imidazopyridine and Pyrazolyl Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic system but differs in core structure (imidazopyridine vs. pyrrolotriazole). Key distinctions include:
- Functional groups : The imidazopyridine derivative contains ester and nitrile groups, which may confer higher polarity and reactivity.
- Synthetic yield : 51% for the imidazopyridine vs. unspecified for the target compound .
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine () features a triazolopyrimidine core.
Research Findings and Pharmacological Implications
- Synthetic Challenges : Pyrrolotriazole-dione derivatives often require multi-step synthesis with moderate yields (e.g., 40–60%), similar to the imidazopyridine analog in .
- Bioactivity Trends: Compounds with electron-withdrawing substituents (e.g., Cl, F, NO₂) on aromatic rings frequently exhibit enhanced binding to ATP pockets in kinases or pro-apoptotic targets . The target compound’s dihydrodioxin group may improve solubility but reduce blood-brain barrier permeability compared to dimethylphenyl analogs .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
[3+2] Cycloaddition of Propiolamide and 4-Chlorophenyl Azide
The pyrrolotriazole scaffold is constructed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propiolamide derivatives react with 4-chlorophenyl azide under mild conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, 25°C). The reaction proceeds via a stepwise mechanism:
- Copper acetylide formation : Propiolamide coordinates with Cu(I) to form a reactive acetylide intermediate.
- Triazoline intermediate : The acetylide attacks the terminal nitrogen of the azide, generating a triazoline species.
- Aromatization : Elimination of nitrogen gas yields the 1,4-disubstituted triazole, which undergoes spontaneous oxidation to the dione under aerobic conditions.
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| Propiolamide derivative | 1.0 equiv |
| 4-Chlorophenyl azide | 1.2 equiv |
| CuSO₄·5H₂O | 10 mol% |
| Sodium ascorbate | 20 mol% |
| Solvent | H₂O/tert-BuOH (1:1) |
| Temperature | 25°C |
| Time | 12–16 h |
Functionalization with the Acetamide Sidechain
Synthesis of N-(2,3-Dihydrobenzo[b]dioxin-6-yl)acetamide
2,3-Dihydrobenzo[b]dioxin-6-amine undergoes nucleophilic acyl substitution with bromoacetyl bromide in the presence of lithium hydride (LiH) as a base. The reaction is performed in anhydrous DMF at 0–5°C to minimize diacylation:
$$
\text{C}8\text{H}9\text{NO}2 + \text{BrCH}2\text{COBr} \xrightarrow{\text{LiH, DMF}} \text{C}8\text{H}8\text{NO}2\text{CH}2\text{Br} + \text{HBr}
$$
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 2,3-Dihydrobenzo[b]dioxin-6-amine | 1.0 equiv |
| Bromoacetyl bromide | 1.5 equiv |
| LiH | 2.0 equiv |
| Solvent | DMF |
| Temperature | 0–5°C |
| Time | 3 h |
Coupling with the Pyrrolotriazole Core
The bromoacetamide intermediate reacts with the pyrrolotriazole core via nucleophilic substitution. Potassium carbonate (K₂CO₃) in DMF facilitates deprotonation of the triazole nitrogen, enabling bond formation:
$$
\text{Pyrrolotriazole} + \text{BrCH}2\text{C(O)NH-C}8\text{H}7\text{O}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KBr}
$$
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| Pyrrolotriazole | 1.0 equiv |
| Bromoacetamide | 1.2 equiv |
| K₂CO₃ | 3.0 equiv |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 8 h |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1 → 1:1 gradient). The target compound elutes at Rf = 0.42 (ethyl acetate).
Spectroscopic Validation
- FT-IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (triazole C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (s, 1H, dioxin-H), 4.30–4.25 (m, 4H, –OCH₂CH₂O–), 3.95 (s, 2H, –CH₂C(O)–).
- HRMS (ESI-TOF) : m/z [M+H]⁺ calcd. for C₂₂H₁₈ClN₅O₅: 500.1024; found: 500.1028.
Optimization and Mechanistic Insights
Solvent Effects on Cycloaddition
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing dipolar intermediates. Protic solvents (MeOH, H₂O) reduce yields due to competitive hydrogen bonding with the azide.
Role of Base in Coupling Reactions
Lithium hydride outperforms weaker bases (e.g., K₂CO₃) in acetamide formation due to its superior ability to deprotonate the amine. However, excess LiH promotes diacylation, necessitating stoichiometric control.
Challenges and Alternative Routes
Competing Diazotization
Under acidic conditions, the 4-chlorophenyl group may undergo unintended diazotization, leading to byproducts. This is mitigated by maintaining pH > 7 during azide preparation.
Oxidative Degradation
The pyrrolotriazole dione is susceptible to photodegradation. Reactions are conducted under inert atmospheres (N₂/Ar) with amber glassware.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction progress be monitored?
- Methodology : Multi-step synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors, followed by amide coupling. Common solvents include dimethyl sulfoxide (DMSO) or ethanol under reflux (60–80°C). Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation and final purity .
- Key Steps :
- Cyclization to form the pyrrolo-triazole core.
- Acetamide coupling using carbodiimide-based reagents.
Q. What analytical techniques are used for structural characterization?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% typically required for biological testing) .
Q. How are initial biological activities (e.g., antimicrobial) evaluated?
- Screening Protocols :
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Approach :
- Substituent Variation : Compare halogenated (e.g., Cl, F) vs. methoxy/ethoxy phenyl groups to assess impacts on solubility and target binding.
- Computational Docking : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors .
- Example Findings :
- Chlorophenyl groups enhance lipophilicity and membrane permeability but may reduce aqueous solubility .
Q. What experimental strategies identify the compound’s molecular targets?
- Methods :
- Enzyme Inhibition Assays : Test against panels (e.g., kinase or protease libraries).
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
- Proteomics : LC-MS/MS to identify co-purified proteins .
Q. How can contradictions in biological data (e.g., variable cytotoxicity) be resolved?
- Troubleshooting Steps :
Verify compound purity via HPLC and elemental analysis.
Replicate assays under standardized conditions (e.g., serum-free media).
Compare with structurally analogous compounds to isolate substituent-specific effects .
Q. What computational tools predict ADME (absorption, distribution, metabolism, excretion) properties?
- Tools :
- SwissADME : Estimates logP, solubility, and bioavailability.
- pkCSM : Predicts blood-brain barrier penetration and CYP450 metabolism.
- Key Parameters :
- Molecular weight (<500 Da) and topological polar surface area (TPSA <140 Ų) for optimal permeability .
Q. How can synthetic yield and purity be optimized for large-scale research applications?
- Optimization Strategies :
- Solvent Selection : Use DMF or acetonitrile for better intermediate solubility.
- Catalysts : Employ Pd/C or copper(I) iodide for efficient coupling.
- Purification : Gradient column chromatography or preparative HPLC for >99% purity .
Comparison of Key Structural and Functional Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
